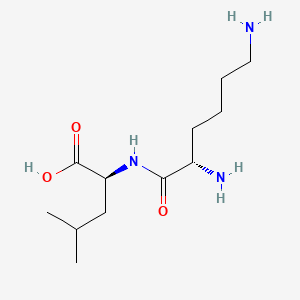
H-Lys-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lysine-leucine, commonly referred to as H-Lys-Leu-OH, is a dipeptide composed of the amino acids lysine and leucine. This compound is formed through a peptide bond between the carboxyl group of lysine and the amino group of leucine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lysine-leucine typically involves the formation of a peptide bond between lysine and leucine. This can be achieved through conventional peptide synthesis methods, such as solution-phase synthesis or solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base . Protecting groups are often used to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of lysine-leucine can involve enzymatic hydrolysis of protein sources rich in lysine and leucine. For example, fermented oyster hydrolysates have been shown to increase the content of lysine and leucine . This method leverages the natural enzymatic processes to produce the dipeptide in larger quantities.
化学反応の分析
Types of Reactions: Lysine-leucine can undergo various chemical reactions, including oxidation, reduction, and substitution. The dipeptide can be oxidized to form different products depending on the conditions and reagents used. Reduction reactions can also occur, particularly at the peptide bond, leading to the formation of amino alcohols .
Common Reagents and Conditions: Common reagents used in the reactions involving lysine-leucine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of lysine-leucine depend on the specific reaction conditions. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce amino alcohols .
科学的研究の応用
Lysine-leucine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis. In biology, lysine-leucine is known to play a role in protein synthesis and metabolism. It has been shown to improve physiological activity and fermentation performance of brewer’s yeast during high-gravity wort fermentation . In medicine, lysine-leucine is being explored for its potential therapeutic applications, including its role in promoting protein synthesis and energy metabolism . In industry, lysine-leucine is used in the production of functional foods and dietary supplements .
作用機序
The mechanism of action of lysine-leucine involves its interaction with various molecular targets and pathways. Lysine-leucine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in protein synthesis and energy metabolism . The dipeptide can also interact with peptide transporters and amino acid transporters, influencing their expression and activity .
類似化合物との比較
Lysine-leucine can be compared with other similar dipeptides, such as lysine-glycine and leucine-glycine. While all these dipeptides play a role in protein synthesis and metabolism, lysine-leucine has been shown to be more efficient in promoting feed utilization and protein efficiency ratio . Other similar compounds include lysylisoleucine and lysyl-leucine, which share similar structural features but may have different biological activities .
特性
CAS番号 |
7369-79-1 |
|---|---|
分子式 |
C12H25N3O3 |
分子量 |
259.35 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |
InChIキー |
ATIPDCIQTUXABX-UWVGGRQHSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |
配列 |
KL |
同義語 |
L-Lys-Leu L-lysyl-leucine lysyl-leucine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















